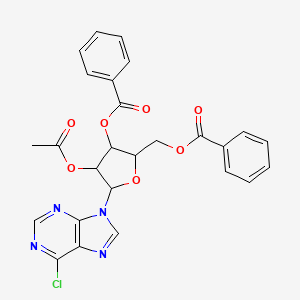

![molecular formula C26H23Cl2P B12105434 [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)

[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride: est un composé chimique de formule moléculaire C26H22ClP. Il s'agit d'un sel de phosphonium comportant un groupe triphénylphosphonium lié à une fraction de chlorure de benzyle. Ce composé présente un intérêt dans divers domaines de la chimie en raison de ses propriétés et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du [4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride implique généralement la réaction de la triphénylphosphine avec un dérivé de chlorure de benzyle. Une méthode courante consiste à faire réagir la triphénylphosphine avec le 4-(chlorométhyl)chlorure de benzyle en présence d'un solvant approprié tel que le dichlorométhane ou le toluène. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète.

Méthodes de production industrielle: En milieu industriel, la production de [4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride peut être mise à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer encore l'efficacité et la constance du processus de production.

Analyse Des Réactions Chimiques

Types de réactions:

Réactions de substitution: Le [4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride peut subir des réactions de substitution nucléophile où l'ion chlorure est remplacé par d'autres nucléophiles tels que l'hydroxyde, le cyanure ou les amines.

Réactions d'oxydation et de réduction: Le composé peut participer à des réactions redox, en particulier celles impliquant le groupe phosphonium. Par exemple, il peut être oxydé pour former des oxydes de phosphine ou réduit pour former des phosphines.

Réactions de couplage: Il peut être utilisé dans des réactions de couplage pour former des liaisons carbone-carbone, souvent facilitées par des catalyseurs de métaux de transition.

Réactifs et conditions courants:

Substitution nucléophile: Réactifs tels que l'hydroxyde de sodium, le cyanure de potassium ou les amines primaires dans des solvants tels que l'éthanol ou l'eau.

Oxydation: Agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction: Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits:

Produits de substitution: Selon le nucléophile, les produits peuvent inclure des alcools, des nitriles ou des amines.

Produits d'oxydation: Oxydes de phosphine.

Produits de réduction: Dérivés de la triphénylphosphine.

Applications de la recherche scientifique

Chimie:

Catalyse: Le [4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride est utilisé comme catalyseur de transfert de phase dans diverses réactions organiques, facilitant le transfert des réactifs entre différentes phases.

Synthèse: Il sert de précurseur pour la synthèse d'autres sels de phosphonium et de composés connexes.

Biologie et médecine:

Développement de médicaments: Le composé est étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.

Études biologiques: Il est utilisé dans des études impliquant la perméabilité des membranes cellulaires et les mécanismes de transport.

Industrie:

Chimie des polymères: Il est utilisé dans la synthèse de polymères et de matériaux spécialisés présentant des propriétés uniques.

Électronique: Le composé est étudié pour son utilisation potentielle dans le développement de matériaux et de dispositifs électroniques.

Mécanisme d'action

Le mécanisme d'action du [4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride implique son interaction avec diverses cibles moléculaires. Le groupe phosphonium peut interagir avec des sites chargés négativement sur les biomolécules, facilitant le transport du composé à travers les membranes cellulaires. Cette propriété est particulièrement utile dans les applications d'administration de médicaments, où le composé peut aider à transporter des agents thérapeutiques dans les cellules.

Applications De Recherche Scientifique

Chemistry:

Catalysis: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and related compounds.

Biology and Medicine:

Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Biological Studies: It is used in studies involving cell membrane permeability and transport mechanisms.

Industry:

Polymer Chemistry: It is utilized in the synthesis of specialty polymers and materials with unique properties.

Electronics: The compound is investigated for its potential use in the development of electronic materials and devices.

Mécanisme D'action

The mechanism of action of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride involves its interaction with various molecular targets. The phosphonium group can interact with negatively charged sites on biomolecules, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery applications, where the compound can help transport therapeutic agents into cells.

Comparaison Avec Des Composés Similaires

Composés similaires:

Triphénylphosphine: Un composé apparenté qui ne possède pas la fraction de chlorure de benzyle et est couramment utilisé comme ligand en chimie de coordination.

Chlorure de benzyltriphénylphosphonium: Structure similaire, mais avec des substituants différents sur le groupe benzyle.

Unicité:

Réactivité: La présence du groupe chlorométhyle dans le [4-(Chlorométhyl)phényl]méthyl-triphényl-phosphonium chloride le rend plus réactif dans les réactions de substitution nucléophile par rapport à ses analogues.

Applications: Sa structure unique permet des applications diverses en catalyse, administration de médicaments et science des matériaux, ce qui le distingue des autres sels de phosphonium.

Propriétés

Formule moléculaire |

C26H23Cl2P |

|---|---|

Poids moléculaire |

437.3 g/mol |

Nom IUPAC |

[4-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |

InChI |

InChI=1S/C26H23ClP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 |

Clé InChI |

HNOLCVUWDAMVQX-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

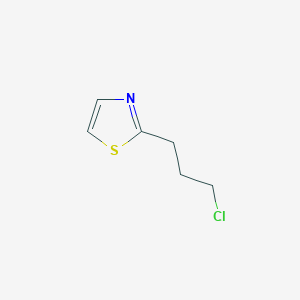

![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

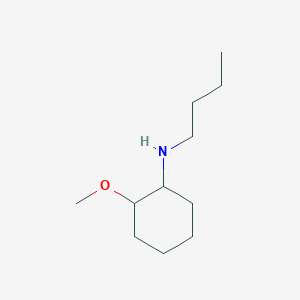

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)